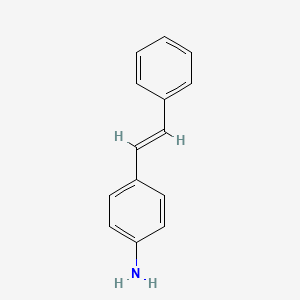

4-Aminostilbene

Description

Historical Context of Stilbene (B7821643) Compounds in Scientific Inquiry

The history of stilbene research dates back to the 19th century. The structure of the stilbene molecule was first described in 1829 by A. Laurent. mdpi.com One of the most well-known stilbene derivatives, resveratrol, was first extracted from White Hellebore in 1940. researchgate.net Early investigations into stilbenes were often driven by their interesting chemical properties and the desire to understand the fundamental nature of organic compounds. Karl Ziegler's work in 1927 on the reaction of the olefin stilbene with phenylisopropyl potassium was a pivotal moment, demonstrating the first addition of an organoalkali metal compound across a carbon-carbon double bond. wikipedia.org This discovery laid the groundwork for the development of "living polymers." wikipedia.org

Initially, research on stilbenes was primarily focused on their synthesis and fundamental chemical reactivity. researchgate.netwikipedia.org However, the discovery of the biological activities of naturally occurring stilbenes, such as resveratrol, shifted the research focus significantly. researchgate.netresearchgate.net Scientists began to explore the diverse pharmacological properties of stilbene derivatives, including their antimicrobial, estrogenic, and anticancer activities. mdpi.comnih.gov This led to the synthesis of a vast number of stilbene derivatives with the aim of enhancing their biological efficacy and understanding their structure-activity relationships. nih.govnih.gov In recent years, the applications of stilbenes have expanded into materials science, where they are used as optical and laser dyes, and scintillators due to their unique photophysical properties. researchgate.netresearchgate.net

Significance of the Amino Group in Stilbene Derivatives

The introduction of an amino group (-NH2) onto the stilbene backbone, particularly at the 4-position to create 4-aminostilbene (B1224771), profoundly influences the molecule's properties and reactivity.

The amino group is an electron-donating group, which significantly alters the electronic distribution within the stilbene molecule. This "push-pull" system, where the amino group pushes electron density into the conjugated π-system, can lead to a quinoid-like structure in the benzene (B151609) ring containing the donor and acceptor groups. nih.gov This alteration of the electronic structure affects the molecule's photophysical properties. For instance, the absorption spectra of 4-aminostilbenes typically show a single strong band, a consequence of the enhanced conjugation. royalsocietypublishing.orgacs.org The electron-rich amino group also serves as a nucleophilic center, making the molecule susceptible to various substitution and addition reactions typical of aromatic amines. smolecule.com Furthermore, the extended conjugation provides sites for electrophilic attack and cycloaddition reactions. smolecule.com

The presence and position of the amino group are crucial for the molecule's reactivity. For example, in studies on growth-inhibitory effects, the para-isomer of dimethylaminostilbene was found to be significantly more active than the ortho-isomer, while the meta-isomer was inactive, suggesting the importance of an unbroken conjugation of the amino group with both nuclei. royalsocietypublishing.org

The amino group plays a critical role in the biological activity of stilbene derivatives. mdpi.com Research has shown that the 4-amino group contributes to the estrogenic effect of stilbenes. mdpi.com In the context of anticancer activity, this compound and its derivatives have demonstrated growth-inhibitory properties against certain types of cancer cells. royalsocietypublishing.org The position of the amino group is paramount, with the para-substituted compound showing the most significant activity. royalsocietypublishing.org The mechanism of action is thought to involve the metabolic activation of the amino group. For instance, metabolites of trans-4-aminostilbene have been shown to react with nucleic acids, forming adducts with guanosine, adenosine, and cytidine. nih.gov This interaction with genetic material is a key aspect of its biological effects. nih.gov

Overview of Key Research Areas for this compound

Research on this compound is multifaceted, spanning several key areas:

Anticancer Research: A significant portion of the research on this compound has focused on its potential as an anticancer agent. royalsocietypublishing.orgsmolecule.com Studies have investigated its growth-inhibitory effects on various cancer cell lines and explored its mechanism of action, including its metabolic activation and interaction with DNA. royalsocietypublishing.orgnih.gov

Fluorescent Probes and Materials Science: The unique photophysical properties of this compound, including its fluorescence and photoisomerization capabilities, have made it a subject of interest for the development of fluorescent probes and for applications in organic electronics, such as in light-emitting diodes (LEDs) and optical switches. smolecule.com

Model Compound for Carcinogenicity Studies: this compound has been utilized as a model compound to understand the carcinogenicity of aromatic amines. smolecule.com These studies aim to elucidate the mechanisms by which these compounds can damage DNA and contribute to the development of cancer. smolecule.com

Synthetic Chemistry: The synthesis of this compound and its derivatives remains an active area of research. prepchem.com Chemists continue to develop new and efficient synthetic routes to access these compounds for further investigation. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPLSXYJYAKZCT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032168 | |

| Record name | trans-4-Aminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4309-66-4, 834-24-2 | |

| Record name | trans-4-Aminostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Stilbenamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Aminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI9WQ08BLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Reactivity of 4 Aminostilbene

Synthetic Methodologies for 4-Aminostilbene (B1224771) and its Derivatives

Several synthetic strategies exist for the preparation of this compound, ranging from the reduction of nitro precursors to more sophisticated stereoselective approaches.

A common and effective route to this compound involves the reduction of the corresponding nitro precursor, 4-nitrostilbene (B156276). This transformation can be achieved through various reducing agents and catalytic methods.

Chemical Reduction: Diboronic acid in the presence of 4,4'-bipyridyl has been reported to selectively reduce the nitro group of trans-4-nitrostilbene to yield trans-4-aminostilbene in high yields (91%) tcichemicals.com. Another method utilizes zinc powder in acetic acid for a one-step reduction of a nitrostilbene intermediate to the desired amine nih.gov. Hydrazine hydrate (B1144303) in the presence of iron (Fe+) has also been employed for the reduction of substituted (E)-4-nitrostilbenes to the corresponding (E)-4-styrylanilines, with yields ranging from 38% to 79% nih.gov.

Catalytic Hydrogenation: While specific details for this compound are not extensively detailed in the provided snippets, catalytic hydrogenation is a well-established method for reducing nitroarenes to anilines. For instance, the reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid to its diamino analogue is efficiently carried out using a cobalt catalyst under hydrogen pressure google.com. This general approach is applicable to nitrostilbenes.

Homogeneous Hydrogen Transfer: The reduction of the nitro group in 4-nitrostilbene to the primary amine, this compound, has been observed during homogeneous hydrogen transfer reactions using lutidine as a donor, without affecting the ethylene (B1197577) bond rsc.org.

Beyond the reduction of nitro compounds, other synthetic pathways can be employed to construct the this compound framework.

Wittig Reaction: The Wittig reaction is a cornerstone for alkene synthesis. This compound can be prepared via a Wittig reaction involving a phosphonium (B103445) salt derived from 4-nitrobenzyl bromide and benzaldehyde (B42025), followed by reduction of the nitro group emerald.comsmolecule.com. Specifically, (4-nitrobenzyl)triphenylphosphonium bromide reacted with benzaldehyde yields trans-4-nitrostilbene, which upon reduction with zinc powder, affords trans-4-aminostilbene in a 65% yield emerald.com.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling between an aryl halide and an alkene, is also a viable method for stilbene (B7821643) synthesis. Aminostilbenes have been prepared via the Heck reaction by coupling aryl iodides with styrenes ukzn.ac.za. For example, the synthesis of functionalized amino stilbenes can be achieved using palladium acetate, triethylamine, and a phosphine (B1218219) ligand, with yields typically in the range of 29-49% ukzn.ac.zaresearchgate.net.

Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction, utilizing phosphonate (B1237965) carbanions and aldehydes or ketones, is another powerful tool for alkene synthesis, predominantly yielding E-alkenes wikipedia.org. The HWE reaction has been employed in the synthesis of stilbene derivatives, including those with specific functional groups wiley-vch.deutrgv.edu.

While many synthetic methods yield predominantly the (E)-isomer of this compound due to thermodynamic stability, specific conditions can be employed to influence stereoselectivity. The Horner-Wadsworth-Emmons reaction, for instance, is known to favor the formation of E-alkenes wikipedia.org. Control over the stereochemistry is often dictated by the specific reagents and reaction conditions employed in the olefination step.

Chemical Transformations and Derivatization

The presence of both an amino group and a stilbene double bond in this compound allows for a variety of chemical modifications.

The primary amino group of this compound is amenable to various substitution reactions, enabling the synthesis of diverse derivatives.

N-Alkylation: The amino group can be alkylated using alcohols as alkylating agents in the presence of metal catalysts. For example, manganese pincer complexes have been shown to catalyze the N-alkylation of this compound with alcohols under mild conditions (e.g., 80 °C in toluene (B28343) with a base) nih.govresearchgate.netrsc.orgresearchgate.net. These reactions can proceed with high chemoselectivity, preserving the stilbene double bond.

N-Acylation: While specific examples for this compound are not detailed in the provided search results, N-acylation reactions, typically involving acid chlorides or anhydrides, are standard methods for derivatizing primary amines. This would lead to the formation of amides.

Azo Coupling: this compound can undergo azo coupling reactions with phenols to form azo dye-stilbene hybrid compounds emerald.comresearchgate.netresearchgate.net.

The central double bond of the stilbene moiety is susceptible to electrophilic addition reactions, including epoxidation.

Epoxidation with Peroxy Acids: Stilbenes, including derivatives like this compound, can be epoxidized using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) rsc.orgresearchgate.netwikipedia.org. The reaction typically yields the corresponding stilbene oxide. For trans-stilbene (B89595), epoxidation with peroxymonophosphoric acid yields trans-stilbene oxide in 74% yield wikipedia.org. The presence of the amino group in this compound might influence the reactivity and selectivity of the epoxidation.

Enzymatic Epoxidation: In biological contexts, specific enzymes can catalyze the epoxidation of stilbenes nih.gov. While not a direct synthetic method for this compound itself, this highlights the reactivity of the stilbene double bond.

Compound List

this compound

4-Nitrostilbene

(E)-4-Aminostilbene

(Z)-4-Aminostilbene

4-Amino-4'-cyanostilbene

4-Amino-4'-nitrostilbene (B5910304)

4-Amino-4'-bromostilbene

4-Amino-4'-chlorostilbene

4-Amino-4'-methylstilbene

4,4'-Dinitrostilbene

4,4'-Diaminostilbene

(E)-4-Styrylanilines

4-Nitrobenzyl bromide

Benzaldehyde

(4-Nitrobenzyl)triphenylphosphonium bromide

3,4-Dimethoxystyrene

Aniline

4-Chloroaniline

4-Methylaniline

4-Methoxyaniline

4-Cyanoaniline

2,6-Dimethylaniline

4-Aminodiphenyl oxide

4-Aminodiphenylmethane

4-Aminodiphenylsulfide

4-Aminobenzophenone

4-Aminodiphenyl

4-Amino-alpha-methylstilbene

4-Amino-4'-nitrostilbene

n-Hexylamine

Cyclohexylamine

Aminonorbornane

1,2-Diaminobenzene

Isophorone diamine

1,3-Diaminobenzene

1,4-Diaminobenzene

4,4'-Diaminodiphenylmethane

4,4'-Diaminodiphenylsulfone

2,2'-Diaminodiphenylsulfone

4,4'-Diaminodiphenyl oxide

3,3',5,5'-Tetramethyl-4,4'-diaminodiphenyl

3,3'-Dimethyl-4,4'-diaminodiphenyl

4,4'-Diamino-alpha-methylstilbene

4,4'-Diaminobenzanilide

4,4'-Diaminostilbene

1,4-bis(4-aminophenyl)-trans-cyclohexane

1,1-bis(4-aminophenyl)cyclohexane (B1270376)

Tris(aminophenyl)methane

1,4-Cyclohexanediamine

1,6-Hexanediamine

Piperazine

Ethylenediamine

Diethylenetriamine

Triethylenetetramine

Tetraethylenepentamine

1-(2-Aminoethyl)piperazine

Bis(aminopropyl)ether

Bis(aminomethyl)norbornane

2,2'-bis(4-aminocyclohexyl)propane

Resveratrol

Fosfestrol

Dienestrol

this compound-2-sulphonic acid

4,4'-Dinitrostilbene-2,2'-disulphonic acid

4,4'-Diaminostilbene-2,2'-disulphonic acid

trans-4-Acetylaminostilbene

trans-4-Hydroxy-4-aminostilbene

trans-4-Dimethylaminostilbene

4'-Hydroxy-4-acetamidostilbene

4'-Hydroxy-4-aminostilbene

3,4-methylenedioxy-5,4'-dimethoxy-3'-aminostilbene

Stilbene oxide

1,2-Diphenyloxirane

3,5-Dimethoxybenzaldehyde

3,5-Dimethoxy-4'-nitrodiphenyl ethylene

3,5-Dimethoxy-4'-amino-stilbene

3,5-Dimethoxybenzyl chloride

4-Hydroxystyrene

1-Bromo-3,5-dimethoxybenzene

(E)-1-methoxy-4-styrylbenzene

(E)-1-methyl-4-styrylbenzene

(E)-1-methyl-2-styrylbenzene

(E)-1-styryl-4-(trifluoromethyl)benzene

Metabolic Pathways and Biotransformation of 4 Aminostilbene

Formation and Identification of Key Metabolites

Vicinal Diols and Mercapturic Acid Conjugates from Epoxide Intermediates

Epoxidation of the stilbene (B7821643) double bond is a major pathway in the metabolism of 4-aminostilbene (B1224771) derivatives. This process can lead to the formation of epoxide intermediates, which are then further metabolized. One significant transformation is the hydrolysis of these epoxides to form vicinal diols. Specifically, the vicinal diol 1-(4-acetylamino)-phenyl-2-phenyl-1,2-ethanediol has been identified as a major metabolite of both cis- and trans-4-dimethylaminostilbene in rats researchgate.netnih.govtandfonline.com. The threo-diastereomeric diols have been observed in urine with both cis- and trans-aminostilbene, consistent with the enzymatic trans-opening of an epoxide intermediate, particularly for the cis-isomer researchgate.netnih.govtandfonline.com.

Furthermore, these epoxide intermediates can also react with glutathione (B108866) and subsequently undergo further processing to form mercapturic acid conjugates. A mercapturic acid isolated from urine has been identified as the reaction product of 4-acetylaminostilbene (B188834) epoxide and N-acetylcysteine, providing strong evidence for the involvement of an epoxide intermediate in this metabolic route researchgate.netnih.govtandfonline.com.

Conjugated Metabolites (e.g., Glucosiduronic Acid Conjugates)

Beyond the epoxide-derived metabolites, this compound and its derivatives undergo conjugation reactions, primarily forming glucuronide conjugates. Studies have shown that this compound and related compounds are preferentially excreted as glucuronides psu.edu. Specifically, glucuronidation of the parent compound or its hydroxylated metabolites is a significant metabolic pathway. For instance, in studies with 4-aminobiphenyl (B23562), the N-glucuronide was a major product in dog and human liver slices nih.gov. While direct studies on this compound glucuronidation are less detailed in the provided snippets, the general pattern for aromatic amines suggests that glucuronidation is a key detoxification and excretion mechanism psu.edunih.govnih.govpsu.eduresearchgate.nethelsinki.fi. These conjugates are typically water-soluble and are eliminated from the body.

Tissue-Specific Metabolism and Pharmacokinetics

The distribution of this compound metabolites varies across different tissues. Research on related aminostilbene (B8328778) derivatives has indicated that binding to macromolecules, including nucleic acids and proteins, occurs in various rat tissues. Binding to RNA and DNA was found to be greatest in the liver, followed by the kidney, lung, glandular stomach, bladder, mammary glands, and Zymbal glands nih.gov. Zymbal's gland and the glandular stomach are identified as target tissues for acute toxicity and carcinogenicity, respectively nih.gov.

However, the target tissues did not appear to be disproportionately exposed to reactive metabolites compared to non-target tissues nih.gov. Sulphates and glucuronic acid conjugates are predominantly found in the liver, kidney, blood, and bile, with minimal presence in other extrahepatic tissues nih.gov. The concentration of unbound metabolites in tissues like the lung, spleen, adrenals, brain, and fat does not always parallel plasma concentrations or correlate with lipophilicity nih.gov. In the Zymbal gland, a target tissue for carcinogenicity, the concentration of reactive metabolites was found to be insufficient to fully account for the specific carcinogenic effect observed nih.gov.

The persistence of this compound metabolites in biological systems can vary. DNA-bound metabolites have shown significant persistence in non-target tissues such as the liver and kidney. For instance, the half-life (t½) of DNA-bound metabolites in the liver was reported to be 34 days, and in the kidney, it was 60 days nih.gov. Some major adducts in the liver were not eliminated even after four weeks of observation nih.gov. This persistence of DNA lesions in certain tissues may have implications for long-term toxicological effects, even if the initial exposure is limited.

Mechanisms of Interaction with Biological Macromolecules

DNA Adduct Formation and Characterization

Metabolically activated forms of 4-aminostilbene (B1224771), such as esters of N-hydroxy-4-acetylaminostilbene, are electrophilic and can react with nucleophilic sites on DNA bases. nih.govnih.gov This covalent binding results in the formation of DNA adducts, which can distort the DNA helix, interfere with replication and transcription, and lead to mutations if not repaired. nih.gov The primary target for adduction by activated this compound derivatives is the guanine (B1146940) base. nih.gov

Research has identified several distinct DNA adducts resulting from the interaction of this compound metabolites with DNA. The most predominant products are cyclic adducts involving the guanine base. nih.gov The reaction of the model ultimate carcinogen, trans-4-N-acetoxy-N-acetylaminostilbene, with deoxyguanosine leads to the formation of four main cyclic guanine adducts. nih.govnih.gov

The proposed mechanism involves the electrophile, formed from the hydroxamic acid ester, reacting primarily with the N2 position of guanine. nih.gov This initial step creates a quinone-imide intermediate that subsequently reacts with other nucleophilic centers within the same guanine base. nih.gov This intramolecular cyclization can occur in several ways:

Reaction with N3 of Guanine: This is the predominant pathway, leading to the formation of angular cyclic adducts. nih.gov

Reaction with N1 of Guanine: This pathway results in the formation of linear cyclic adducts. nih.gov

Reaction with Water: This leads to open-ring, non-cyclic adducts. nih.gov

In addition to these primary guanine adducts, other minor adducts have been detected in vivo after administration of related compounds like trans-4-dimethylaminostilbene, including derivatives of uridine (B1682114) and adenosine, and a product at the O6 position of guanine. nih.gov

Table 1: DNA Adducts Identified from this compound Metabolites

| Adduct Name | Attachment Points | Type | Reference |

| (S,S)- and (R,R)-Guanine-N2,β-N3,α-N-acetylaminobibenzyl | N2 and N3 of Guanine | Cyclic (Angular) | nih.gov, nih.gov |

| Guanine-N2,α-N3,β-N-acetylaminobibenzyl | N2 and N3 of Guanine | Cyclic (Angular, Regioisomer) | nih.gov, nih.gov |

| Guanine-N1,α-β,OH-AABB | N1 of Guanine | Not specified | nih.gov |

| Guanine-O6 derivative | O6 of Guanine | Not specified | nih.gov |

| Adenosine-N1,α-N6,β-AABB | N1 and N6 of Adenosine | Not specified | nih.gov |

| Uridine-N3,α-β,OH-AABB | N3 of Uridine | Not specified | nih.gov |

Quantitative analysis of DNA adducts is crucial for understanding the dose-response relationship and the biological consequences of exposure. Various techniques are employed for this purpose, including ³²P-post-labelling, mass spectrometry, and methods using radiolabelled compounds. nih.govberkeley.edu

Studies using tritium-labeled this compound derivatives in rats have allowed for the quantification of DNA binding in various tissues. nih.gov The extent of DNA binding was found to vary significantly between organs, with the highest levels detected in the liver, followed by the kidney, lung, glandular stomach, and Zymbal's gland. nih.gov

Table 2: Quantitative Aspects of this compound DNA Adducts in Rats

| Parameter | Finding | Tissue/Model | Reference |

| Tissue Distribution | Binding levels decreased in the order: Liver > Kidney > Lung > Glandular Stomach > Zymbal's Gland | Rat Tissues | nih.gov |

| Adduct Abundance | Cyclic guanine adducts constitute 3-5% of total DNA-bound radioactivity. | Rat Liver | nih.gov |

| Unidentified Adducts | A polar fraction (possibly cross-links) accounts for 60-80% of total DNA binding. | Rat Liver | nih.gov |

| Macromolecule Comparison | Total binding to proteins is 4-9 times greater than to nucleic acids. | Rat Tissues | nih.gov |

Stereochemistry plays a significant role in the structure of the DNA adducts formed. The reaction between the activated stilbene (B7821643) metabolite and guanine nucleosides produces multiple stereoisomers. nih.govnih.gov The four predominant cyclic guanine adducts identified are a pair of enantiomers, (S,S)- and (R,R)-guanine-N2,β-N3,α-N-acetyl-aminobibenzyl, and their corresponding regioisomers. nih.govnih.gov These major adducts are formed in a ratio of approximately 9:9:1:1, indicating that while specific stereoisomers are formed, there isn't a strong preference between the (S,S) and (R,R) configurations for the major product. nih.gov

The formation of these different stereoisomers arises from the geometry of the chemical reaction at the chiral centers created during adduct formation. nih.gov The conformation of the adduct within the DNA helix is heavily influenced by its stereochemistry. For other bulky chemical carcinogens, it has been shown that cis and trans adducts, which differ in the orientation of substituents on the carcinogen moiety relative to the DNA base, adopt fundamentally different positions within the DNA duplex (e.g., minor groove vs. base-displaced intercalation). nih.gov This differential conformation can, in turn, affect how the adduct is recognized and processed by DNA repair enzymes. nih.gov

The persistence of DNA adducts is a critical factor in their potential to cause mutations and initiate carcinogenesis. nih.govnih.gov If an adduct is not removed by DNA repair mechanisms before cell division, it can lead to the incorporation of an incorrect base opposite the lesion, resulting in a permanent mutation. nih.gov

Studies on this compound derivatives have shown that their DNA adducts can be highly persistent. nih.govnih.gov In a long-term experiment with rats, different adducts displayed varying levels of persistence. While the level of cyclic guanine adducts decreased to about one-third to one-half of their initial level within four weeks, another unidentified adduct fraction persisted completely over the same period. nih.gov The half-lives of total DNA-bound metabolites were estimated to be 34 days in the liver and 60 days in the kidney, indicating very slow removal. nih.gov Interestingly, this high persistence in tissues like the liver does not always correlate with the organ's susceptibility to tumor formation by these compounds. nih.govnih.gov

Bulky DNA adducts, such as those formed by this compound, are typically removed by the Nucleotide Excision Repair (NER) pathway. taylorandfrancis.com NER is a versatile mechanism that recognizes and removes a wide variety of helix-distorting lesions. researchgate.netnih.gov The process involves the recognition of the damage, excision of a short single-stranded DNA segment containing the adduct, synthesis of new DNA to fill the gap, and ligation to restore the strand's integrity. youtube.com

Table 3: Persistence of this compound DNA Adducts in Rat Tissues

| Adduct Type | Persistence Profile | Time Frame | Reference |

| Cyclic Guanine Adducts | Decreased to ~33-50% of initial levels | 4 Weeks | nih.gov |

| Unidentified Adduct (d-E) | Completely persistent | 4 Weeks | nih.gov |

| Total DNA-Bound Metabolites | Half-life of 34 days (Liver) and 60 days (Kidney) | Up to 4 Weeks | nih.gov |

| Major Liver Adducts | Some were not eliminated at all | 4 Weeks | nih.gov |

Interaction with RNA and Proteins

While DNA is a primary target, reactive metabolites of this compound also bind covalently to other macromolecules, including RNA and proteins. nih.gov

The formation of RNA adducts occurs concurrently with DNA adduction. nih.govnih.gov In vivo studies in rats have shown that the level of total covalent binding to RNA is very similar to that of DNA. nih.gov The same cyclic guanine adducts found in DNA have also been identified in RNA hydrolysates from rat liver, accounting for 6-7% of the total radioactivity bound to RNA. nih.gov

In addition to the guanine adducts, specific RNA adducts involving other bases have been identified in vivo, such as Urd-N3,α-β,OH-AABB, Guo-N1,α-β,OH-AABB, and AdoN1,α-N6,β-AABB. nih.gov A comparison of adduct patterns from in vitro reactions with those found in rat liver RNA in vivo reveals both quantitative and qualitative differences. nih.gov This suggests that multiple, and possibly different, reactive metabolites contribute to the formation of RNA adducts in a living organism compared to a simplified lab setting. nih.gov One of the most abundant single adducts found in RNA, accounting for 20-30% of RNA-bound radioactivity, has not yet been structurally identified. nih.gov

Protein Binding and Adduct Characterization (e.g., Hemoglobin Adducts)

While specific studies detailing the in-depth characterization of this compound-hemoglobin adducts are not extensively documented in publicly available research, the well-established reactivity of other aromatic amines provides a strong basis for understanding the potential mechanisms. Aromatic amines are known to undergo metabolic activation to reactive intermediates that can form covalent adducts with nucleophilic sites on proteins, with hemoglobin being a primary target.

For analogous compounds like 4-aminobiphenyl (B23562) and 4,4'-methylenedianiline, research has shown that reactive metabolites can bind to specific amino acid residues on hemoglobin. nih.govnih.govnih.gov A common site of adduction for aromatic amines is the N-terminal valine of the globin chains. nih.gov It is plausible that this compound follows a similar pathway, where its amine group is metabolized, leading to the formation of a reactive species that subsequently binds to hemoglobin. The formation of such adducts can serve as a biomarker for exposure to the parent compound. fiu.edu

Another potential site for adduction is the cysteine residue, which contains a nucleophilic thiol group. fiu.edu The characterization of these adducts typically involves the hydrolysis of the adducted protein, followed by chromatographic separation and mass spectrometric analysis of the modified amino acids. nih.govnih.govnih.gov While direct evidence for this compound is pending, the established methodologies for other aromatic amines provide a clear roadmap for future investigations into its specific hemoglobin adducts.

Structure-Activity Relationships in Macromolecular Binding

The extent and nature of the interaction between this compound and biological macromolecules are heavily influenced by its chemical structure. Subtle modifications to the this compound scaffold can lead to significant changes in its binding affinity and adduct profile.

The electronic properties of substituents on the stilbene framework play a crucial role in determining the biological activity. The nature of these functional groups, whether electron-donating or electron-withdrawing, can influence the molecule's reactivity and its interaction with cellular targets.

Research on various disubstituted stilbene derivatives has indicated that the presence of electron-donating groups, such as an amino group, can enhance certain biological activities. researchgate.net For instance, (E)-4,4'-diaminostilbene has been shown to exhibit protective effects against oxidative stress. researchgate.net Conversely, stilbenes with electron-withdrawing groups may display different toxicological profiles. researchgate.net The position of the substituent is also critical; for example, moving the amino group from the para (4) position to the ortho or meta position can drastically reduce or abolish its biological effects.

The following table summarizes the influence of different substituents on the biological activity of stilbene derivatives, providing a glimpse into the structure-activity relationship.

| Compound/Derivative | Substituent(s) | Observed Effect on Biological Activity |

| (E)-4,4'-diaminostilbene | Two amino groups (electron-donating) | Can scavenge free radicals and protect against H2O2-induced toxicity. researchgate.net |

| (E)-4,4'-dicyanostilbene | Two cyano groups (electron-withdrawing) | May react with H2O2, contributing to toxicity. researchgate.net |

| (E)-4,4'-diacetylstilbene | Two acetyl groups (electron-withdrawing) | May react with H2O2, contributing to toxicity. researchgate.net |

| N-phenyl substituted 4-aminostilbenes | Phenyl group on the nitrogen | Enhances fluorescence quantum yields and reduces photoisomerization. nih.gov |

This table is generated based on findings from various studies and is intended to be illustrative of the general principles of structure-activity relationships for stilbene derivatives.

The planarity of the stilbene molecule is a key determinant of its ability to interact with biological macromolecules. The trans-isomer of this compound, with its relatively planar conformation, allows for extensive π-electron conjugation across the entire molecule, including the two phenyl rings and the ethylenic bridge. This extended conjugation is thought to be essential for its biological activity.

Studies on substituted 4-aminostilbenes have shown that the introduction of bulky groups that disrupt the planarity of the molecule can lead to a significant decrease or loss of activity. This disruption of planarity interferes with the delocalization of electrons, thereby altering the electronic properties of the molecule and its ability to fit into the binding sites of target proteins.

The introduction of N-phenyl substituents on the amino group of this compound has been shown to result in a more planar geometry around the nitrogen atom. nih.gov This increased planarity enhances the "amino conjugation effect," leading to altered photochemical properties and potentially influencing its interaction with biological targets. nih.gov Therefore, maintaining a high degree of planarity and an intact conjugated system is a critical factor for the effective binding of this compound and its derivatives to macromolecules.

Genotoxicity and Carcinogenicity of 4 Aminostilbene

Assessment of Genotoxic Potential

The genotoxicity of 4-Aminostilbene (B1224771) has been evaluated using both in vitro and in vivo methods, revealing its capacity to induce mutations and chromosomal damage.

Mutagenicity Assays (e.g., Salmonella Mutagenicity Assay with S9 activation and Nitroreductase Deficient Strains)

In vitro studies using the Salmonella mutagenicity assay (Ames test) have shown that this compound and its derivatives are mutagenic. The mutagenic potential of these compounds is dependent on metabolic activation. The addition of a rat liver homogenate (S9 fraction), which contains metabolic enzymes, is necessary to convert this compound into its mutagenic form. Studies have utilized Salmonella typhimurium strains TA98 and TA100 to establish the mutagenicity of this compound derivatives with and without S9 activation nih.gov. The mutagenicity of this compound substituents in strain TA98 with S9 activation has been correlated with their electron-withdrawing capability nih.gov.

While direct studies on this compound in nitroreductase-deficient Salmonella strains were not found, research on other nitroaromatic compounds has highlighted the importance of bacterial nitroreductases in their metabolic activation to mutagens. For many nitroarenes, a decrease in mutagenicity is observed in nitroreductase-deficient strains, indicating that nitroreduction is a key activation step.

Chromosomal Aberrations in in vivo Models

The genotoxic potential of this compound has also been confirmed in in vivo animal models. Studies involving the intraperitoneal administration of this compound to mice have demonstrated its ability to induce chromosomal aberrations in bone marrow cells nih.govumich.edu. In these studies, this compound was found to be the most genotoxic compound in its series, a result that was not predicted by the in vitro mutagenicity data nih.govumich.edu. This highlights the importance of in vivo assays in assessing the full genotoxic potential of a chemical, as factors such as metabolic activation and distribution within the organism play a crucial role.

Comparison with Related Aromatic Amines and Nitrostilbenes

When comparing the genotoxicity of this compound to related aromatic amines, it is evident that the stilbene (B7821643) structure plays a significant role in its activity. For instance, in vivo studies have shown this compound to be exceptionally potent in inducing chromosomal aberrations, even more so than established carcinogens used as positive controls in the same studies umich.edu.

The genotoxicity of 4-aminobiphenyls and 4-aminostilbenes has been studied in parallel. The mutagenicity of 4-aminobiphenyls in Salmonella strain TA98 with S9 activation also shows a correlation with the electronic properties of their substituents, though the trend is not as strong as that observed for the 4-aminostilbenes nih.gov. Unlike stilbenes, the mutagenicity of biphenyls is also correlated with hydrophobicity nih.gov.

In terms of carcinogenic activity, derivatives of N-hydroxy-trans-4-aminostilbene have been shown to be more potent in inducing tumors in rats than derivatives of N-hydroxy-4-aminobiphenyl, even at significantly lower doses.

Carcinogenic Properties and Tumorigenesis

Animal studies have provided unequivocal evidence of the carcinogenic properties of this compound and its derivatives, demonstrating the induction of a variety of tumors at different sites.

Induction of Tumors in Animal Models (e.g., Rat Ear Duct Carcinomata, Mammary Adenomata, Cholangiomata, Liver Tumors, Peritesticular Mesothelioma, Pancreatic Tumors, Lung Tumors, Small Intestine Tumors)

Exposure of rats to this compound and its derivatives has been shown to induce a wide spectrum of tumors. Early studies reported the development of squamous keratinizing carcinomata of the external acoustic duct (ear duct), mammary adenomata, and cholangiomata (tumors of the bile ducts) in rats treated with this compound, 4-acetamido-, or 4-dimethylaminostilbene royalsocietypublishing.org.

Subsequent research with N-acyl derivatives of N-hydroxy-trans-4-aminostilbene in male CD rats identified the induction of peritesticular mesothelioma and tumors of the pancreas and ear duct. One of these derivatives also produced tumors of the small intestine and lung. In female rats, these derivatives led to tumors of the liver, mammary gland, and ear duct.

The following table summarizes the tumor types induced by this compound and its derivatives in rats as reported in various studies.

| Tumor Type | Location |

| Squamous Keratinizing Carcinoma | External Acoustic Duct (Ear Duct) |

| Mammary Adenoma | Mammary Gland |

| Cholangioma | Bile Duct (Liver) |

| Liver Tumors | Liver |

| Peritesticular Mesothelioma | Testicular region |

| Pancreatic Tumors | Pancreas |

| Lung Tumors | Lung |

| Small Intestine Tumors | Small Intestine |

Dose-Response Relationships in Carcinogenesis

For example, studies with the carcinogen 4-nitro-quinoline 1-oxide (4NQO) in rats have demonstrated that decreasing the dose prolongs the latency period and decreases the tumor rate nih.gov. Similarly, in rat hepatocarcinogenesis induced by nitrosamines, a dose-dependent relationship has been observed between the dose of the initiator and the development of premalignant lesions nih.gov. It is reasonable to infer that a similar dose-dependent relationship exists for the carcinogenic effects of this compound. Studies on its derivatives have noted that even at lower doses compared to other carcinogens, a significant tumor response is observed, indicating its high carcinogenic potency.

Organ Specificity of Carcinogenic Action

The carcinogenic action of this compound and its derivatives demonstrates marked organ specificity, which can vary between species and sexes. In rats, exposure to this compound and its analogues, such as 4-acetamido-, 4-dimethylamino-, and 4-diethylaminostilbene, has been shown to induce tumors at multiple sites. Distant tumors commonly arise in the external acoustic duct (sebaceous glands, also known as Zymbal's glands), mammary gland, and liver (cholangiomata). royalsocietypublishing.org Sarcomas at the site of injection have also been observed. royalsocietypublishing.org

Studies on the N-acyl derivatives of N-hydroxy-trans-4-aminostilbene in CD rats revealed specific carcinogenic effects. In female rats, these derivatives led to the development of tumors in the liver, mammary gland, and ear duct. nih.gov Male CD rats treated with these compounds developed peritesticular mesothelioma, as well as tumors of the pancreas and ear duct. nih.gov One derivative, N-propionyl-N-hydroxy-trans-4-aminostilbene, also induced tumors in the small intestine and lung in males. nih.gov

Interestingly, while trans-4-acetylaminostilbene (AAS) is a potent carcinogen that selectively produces tumors in Zymbal's glands, it is considered an incomplete carcinogen in other tissues. nih.govnih.gov For instance, while it can initiate neoplastic transformation in the liver and kidney, it does not lead to tumor formation in these organs without the presence of promoting treatments. nih.govnih.gov In female Wistar rats, an initiating dose of AAS alone resulted in Zymbal's gland and mammary tumors, but not liver or kidney tumors. nih.gov However, when the initiation was followed by promoting treatments such as unilateral nephrectomy, kidney tumors were observed. nih.gov This suggests that while the compound can cause initial DNA damage in various tissues, the development of tumors is dependent on tissue-specific promoting factors.

In contrast to rats, mice appear to be less susceptible to the carcinogenic effects of this compound derivatives. In one study, 120 rats exposed to these compounds developed a total of twenty sarcomas and fifty-one distant tumors, whereas 120 similarly treated mice only developed four sarcomas and two distant tumors. royalsocietypublishing.org

| Species | Sex | Compound | Tumor Location |

|---|---|---|---|

| Rat (CD) | Female | N-acyl derivatives of N-hydroxy-trans-4-aminostilbene | Liver, Mammary Gland, Ear Duct |

| Rat (CD) | Male | N-acyl derivatives of N-hydroxy-trans-4-aminostilbene | Peritesticular Mesothelioma, Pancreas, Ear Duct, Small Intestine, Lung |

| Rat (Wistar) | Female | trans-4-Acetylaminostilbene (AAS) | Zymbal's Gland, Mammary Gland |

| Rat | Not Specified | This compound and derivatives | External Acoustic Duct, Mammary Gland, Liver, Sarcomas (at injection site) |

| Mouse | Not Specified | This compound and derivatives | Sarcomas (at injection site), Few distant tumors |

Biological Activities Beyond Carcinogenesis

Growth Inhibitory Effects

Research has demonstrated that 4-aminostilbene (B1224771) and related compounds can exert significant inhibitory effects on the growth of certain cancer cells. This activity is particularly pronounced in specific experimental tumor models.

Administration of this compound has been shown to cause marked inhibition of the growth of Walker rat carcinoma 256. royalsocietypublishing.orgbohrium.com This effect is also observed with its derivative, 4-dimethylaminostilbene. royalsocietypublishing.orgbohrium.com Further studies have identified N-hydroxy-4-acetylaminostilbene, a metabolite of this compound, as having a considerably greater inhibitory action on the growth of this specific tumor model. aacrjournals.org The growth inhibitory action of these compounds appears to be less pronounced in mouse models, such as those with Crocker sarcoma 180, carcinoma C63, and spontaneous mammary cancer. royalsocietypublishing.orgbohrium.com

The growth-inhibitory effect of this compound derivatives against the Walker rat carcinoma 256 is highly dependent on their chemical structure. royalsocietypublishing.orgbohrium.com A series of studies have elucidated key features necessary for this biological activity.

Key structural requirements for activity include:

Position of the Basic Substituent: The location of the basic amino or substituted amino group is of paramount importance. The para (4-) position results in high activity, while the ortho (2-) isomer is significantly less active, and the meta (3-) isomer is completely inactive. royalsocietypublishing.orgbohrium.com

Integrity of the Ethylene (B1197577) Bridge: The –CH=CH– bridge is essential. Activity is lost if either of its hydrogen atoms is substituted, if the bridge is reduced (to –CH2–CH2–), extended, or if a methine group (=CH–) is replaced by a nitrogen atom (=N–). royalsocietypublishing.orgbohrium.com

Trans Configuration: The trans geometric arrangement of the molecule around the ethylenic double bond is a requirement for activity. royalsocietypublishing.orgbohrium.com

Unsubstituted p'-Position: A free para-prime (4'-) position on the second benzene (B151609) ring is largely necessary for the inhibitory effect. royalsocietypublishing.orgbohrium.com

These findings suggest that a crucial feature for activity is an unbroken conjugation from the amino group across both aromatic rings, allowing the molecule to adopt a dipolar, quinonoid character. royalsocietypublishing.orgbohrium.com

| Structural Modification | Impact on Growth-Inhibitory Activity | Reference |

|---|---|---|

| Isomer Position of Amino Group | para > ortho >> meta (inactive) | royalsocietypublishing.orgbohrium.com |

| Ethylene Bridge | Essential for activity; reduction or substitution abolishes activity | royalsocietypublishing.orgbohrium.com |

| Molecular Configuration | Trans configuration required | royalsocietypublishing.orgbohrium.com |

| p'-Position Substitution | Generally requires a free (unsubstituted) position | royalsocietypublishing.orgbohrium.com |

Antioxidant Properties

Stilbene (B7821643) compounds are recognized for their antioxidant capabilities, which are linked to their chemical structure. Derivatives of this compound participate in activities that can mitigate oxidative stress.

The antioxidant potential of stilbenes is often attributed to their ability to scavenge free radicals. A study confirmed that (E)-4,4'-diaminostilbene, a closely related derivative, is capable of scavenging free radicals, as demonstrated in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The mechanism for this activity in many stilbenes is believed to involve hydrogen atom transfer (HAT). nih.govresearchgate.net The substitution of functional groups on the stilbene scaffold is a key strategy for modulating radical-scavenging activity. For instance, replacing the hydroxyl group in resveratrol with a mercapto (–SH) group can increase the radical-scavenging activity by several orders of magnitude. nih.gov

Beyond scavenging radicals, certain this compound derivatives can protect cells from damage induced by oxidative stress. Research has shown that (E)-4,4'-diaminostilbene can rescue neurons from toxicity induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is significant, as oxidative stress is implicated in a variety of degenerative conditions. The broader class of stilbenes is known to exert protective effects against oxidative damage through various mechanisms, including the modulation of cellular defense pathways like the Nrf2/ARE system. nih.gov

Anti-inflammatory and Antiviral Potential

The stilbene chemical structure is a scaffold for compounds that exhibit both anti-inflammatory and antiviral properties. mdpi.com While research on this compound itself is limited in these areas, the activities of related stilbenoids provide insight into its potential.

Anti-inflammatory Activity: Many stilbenes exert anti-inflammatory effects by modulating key signaling pathways. For example, other stilbenoids like pinosylvin and piceatannol have been shown to inhibit cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB) signaling, and the release of inflammatory mediators. mdpi.commdpi.com

Antiviral Activity: The antiviral potential of stilbenes has been demonstrated against several viruses. Resveratrol, a well-known stilbene, and its synthetic derivatives have shown efficacy against the influenza virus. nih.govnih.gov The mechanism for this action can involve interference with viral processes, such as the nuclear-cytoplasmic trafficking of viral nucleoproteins. nih.govnih.gov This suggests that the stilbene backbone, a core feature of this compound, is a promising template for the development of antiviral agents.

Estrogenic Activity

Research has demonstrated that this compound possesses moderate estrogenic activity. jst.go.jpresearchgate.netsemanticscholar.org This activity has been identified through specific in vitro assays designed to measure a compound's ability to mimic the effects of estrogen.

Detailed research findings indicate that the estrogenic potential of this compound was observed in an estrogen reporter assay that utilized the estrogen-responsive human breast cancer cell line, MCF-7. jst.go.jpsemanticscholar.org Further evidence was provided by a binding assay conducted with rat uterus estrogen receptors, which confirmed the compound's interaction with these hormonal receptors. jst.go.jpsemanticscholar.org

The molecular structure of stilbene derivatives is a key determinant of their estrogenic activity. Studies suggest that for maximal activity, certain structural features are required, including a p-hydroxyl group on one of the phenyl rings and a vinyl linkage. jst.go.jpresearchgate.netsemanticscholar.org However, it has also been shown that a p-amino group in the phenyl ring, such as the one present in this compound, is also effective in conferring estrogenic activity. researchgate.netsemanticscholar.org

The estrogenic activity of this compound can be contextualized by comparing it to other stilbene derivatives that were evaluated in the same experimental systems. jst.go.jpresearchgate.netsemanticscholar.org

Table 1: Comparative Estrogenic Activity of Stilbene Derivatives

| Compound Name | Observed Estrogenic Activity Level |

|---|---|

| 4,4′-dihydroxystilbene | High |

| 4-amino-4′-hydroxystilbene | High |

| Diethylstilbestrol (B1670540) (DES) | High |

| Hexestrol | High |

| This compound | Moderate |

| 4-hydroxystilbene | Moderate |

| 4-hydroxy-4′-nitrostilbene | Moderate |

| Resveratrol | Low |

| 4-nitrostilbene (B156276) | Low |

| 4,4′-dimethoxystilbene | Marginal |

Structure Activity Relationship Sar Studies

General Principles of SAR in Stilbene (B7821643) Chemistry

The stilbene backbone, characterized by two phenyl rings linked by an ethylene (B1197577) bridge, is a versatile scaffold found in numerous natural and synthetic compounds with diverse biological activities unich.itresearchgate.netrsc.orgnih.govresearchgate.netrsc.org. SAR studies in this class of compounds reveal that modifications to the core structure—including the nature and position of substituents on the aromatic rings, alterations to the ethylene bridge, and stereochemistry—profoundly impact their biological profiles unich.itresearchgate.netrsc.orgnih.govroyalsocietypublishing.org. Generally, the trans configuration of the ethylene bridge is the most common and stable, though cis isomers can exhibit different or even enhanced activities in specific contexts nih.govresearchgate.netroyalsocietypublishing.orgum.esresearchgate.net. The conjugation of substituents with the aromatic rings and the ethylene bridge is often a critical factor for activity royalsocietypublishing.org.

Influence of Substituents on Carcinogenicity and Genotoxicity

The genotoxic and carcinogenic potential of aromatic amines, including 4-aminostilbene (B1224771) derivatives, is a significant area of SAR investigation. These effects are often mediated by metabolic activation, typically involving N-hydroxylation, followed by further reactions leading to reactive intermediates that can bind to DNA umich.edunih.govpsu.edu.

Quantitative structure-activity relationship (QSAR) studies have explored the impact of substituents on the genotoxicity of 4-aminostilbenes. For in vitro mutagenicity assays using Salmonella strains, particularly TA98 with S9 activation, a strong trend emerged: increasing the electron-withdrawing capability of substituents at the 4'-position of 4-aminostilbenes significantly enhanced mutagenicity umich.educncb.ac.cnumich.edu. Conversely, hydrophobicity of the stilbenes showed little effect on their relative mutagenicity in these assays umich.educncb.ac.cn.

Crucially, in vivo studies revealed distinct patterns. 3'-substituted 4-aminostilbenes were found to be substantially more genotoxic than their 4'-substituted counterparts umich.educncb.ac.cn. For instance, this compound itself exhibited exceptionally high chromosomal aberration (CA) values in vivo researchgate.netnih.gov. While initial DNA binding and the persistence of DNA adducts were observed for trans-4-aminostilbene derivatives, these parameters did not consistently correlate with tissue susceptibility to carcinogenicity or acute toxicity nih.govnih.gov. Target tissues for tumor formation, such as the Zymbal gland, were not found to be disproportionately exposed to reactive metabolites compared to non-target tissues nih.govnih.gov.

The metabolic activation pathway, particularly N-hydroxylation, is considered a critical step in the carcinogenicity of aromatic amines like aminostilbenes. N-hydroxy derivatives are generally more potent carcinogens than their parent compounds psu.edu.

Alterations to the ethylene bridge (-CH=CH-) of the stilbene scaffold can significantly abolish biological activity, including genotoxicity and carcinogenicity royalsocietypublishing.org. Specifically, substitution on either hydrogen atom of the bridge, reduction of the bridge, or its extension to include more carbon atoms leads to a loss of activity royalsocietypublishing.org.

While the trans configuration of the ethylenic bond is often associated with activity in stilbene derivatives royalsocietypublishing.org, the role of stereochemistry can be complex and context-dependent. For growth inhibitory activity, cis-isomers have sometimes demonstrated greater potency than their trans-counterparts unich.itd-nb.infonih.gov. However, for genotoxicity and carcinogenicity, the trans configuration is generally considered important for maintaining the necessary planar conjugation royalsocietypublishing.org.

SAR for Growth Inhibitory Activity

Stilbene derivatives, including this compound and its analogues, have shown significant potential as growth inhibitors, particularly against various cancer cell lines unich.itresearchgate.netroyalsocietypublishing.orgd-nb.infonih.govnih.govnih.govresearchgate.nettandfonline.comresearchgate.net. The SAR for growth inhibition highlights several key structural features:

Substituent Position: The position of basic substituents on the aromatic rings is paramount for growth-inhibitory activity. For example, para-substituted aminostilbenes are significantly more active than their meta-isomers, which are often inactive royalsocietypublishing.org.

Ethylene Bridge: As with genotoxicity, modifications to the ethylene bridge that disrupt its integrity or planarity generally lead to a loss of growth-inhibitory activity royalsocietypublishing.org.

Stereochemistry: While trans-stilbenes are common, some cis-stilbene (B147466) derivatives have exhibited superior antiproliferative and growth-inhibitory effects. For instance, 3,4,5,4'-tetramethoxy-cis-stilbene (MC-4) was found to be highly potent, with an IC50 of 20 nM for growth inhibition, and acted independently of p53 and p21 pathways nih.gov.

Complex Derivatives: For stilbene derivatives incorporating other pharmacophores, such as those derived from dolastatin 10, specific peptide units were found to be essential for potent anticancer activity nih.govnih.gov.

SAR for DNA/Macromolecular Binding

The interaction of stilbene derivatives with macromolecules, particularly DNA, is a critical aspect of their biological activity, especially concerning genotoxicity and carcinogenicity nih.govnih.govoup.comnih.govcolab.ws. Studies using trans-4-aminostilbene derivatives have investigated their binding to DNA and proteins in various rat tissues nih.govnih.gov. These studies indicated that protein binding was generally higher than nucleic acid binding nih.gov. The pattern of DNA adducts formed by these compounds was qualitatively similar across different tissues, and the persistence of these adducts did not directly correlate with tissue susceptibility to toxicity or carcinogenicity nih.govnih.gov. This suggests that while DNA modification occurs, downstream cellular events and repair mechanisms play a significant role in determining the ultimate biological outcome nih.gov. Other stilbene derivatives have been designed to interact with DNA-binding proteins, such as And1, with specific structural features influencing their binding modes nih.gov.

Compound List:

this compound

4-Dimethylaminostilbene

o-Dimethylaminostilbene

m-Dimethylaminostilbene

Resveratrol

Combretastatin A-4 (CA-4)

3,4,5,4'-tetramethoxy-trans-stilbene (MR-4)

3,4,5,4'-tetramethoxy-cis-stilbene (MC-4)

3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene (1a)

4-amino-4'-nitrostilbene (B5910304)

4-acetylaminostilbene (B188834)

Benzidine

Tamoxifen

Piceatannol

Viniferins

SAR for Other Biological Activities (e.g., Antioxidant, Estrogenic)

The structure-activity relationship (SAR) of this compound and its derivatives has been investigated to understand how specific structural modifications influence various biological activities, including estrogenic and antioxidant effects. These studies are crucial for identifying key pharmacophores and guiding the design of novel compounds with tailored biological profiles.

Estrogenic Activity: this compound has demonstrated moderate estrogenic activity, as indicated by studies utilizing estrogen reporter assays and binding assays with estrogen receptors jst.go.jpresearchgate.net. The presence of an amino group at the para position of the phenyl ring, as seen in this compound, is considered effective for estrogenic activity, alongside p-nitro groups jst.go.jpresearchgate.net. Compared to highly active compounds like diethylstilbestrol (B1670540) (DES) and 4,4'-dihydroxystilbene, this compound exhibits a lower, yet significant, level of estrogenic potency jst.go.jpresearchgate.net. General SAR principles for estrogens suggest that features such as hydrogen-bonding ability of phenolic rings, specific steric hydrophobic centers, hydrophobicity, and a rigid ring structure are essential for effective estrogen receptor binding nih.gov.

The relative estrogenic activity of various stilbene derivatives, including this compound, is summarized in the table below:

| Compound Name | Relative Estrogenic Activity | Citation(s) |

|---|---|---|

| 4,4′-dihydroxystilbene | High | jst.go.jpresearchgate.net |

| 4-amino-4′-hydroxystilbene | High | jst.go.jpresearchgate.net |

| 4,4′-dihydroxy-α-methylstilbene | High | jst.go.jpresearchgate.net |

| Hexestrol | High | jst.go.jpresearchgate.net |

| Diethylstilbestrol (DES) | High | jst.go.jpresearchgate.net |

| 4-hydroxystilbene | Moderate | jst.go.jpresearchgate.net |

| This compound | Moderate | jst.go.jpresearchgate.net |

| 4-hydroxyazobenzene | Moderate | jst.go.jpresearchgate.net |

| 4-hydroxy-4′-nitrostilbene | Moderate | jst.go.jpresearchgate.net |

| 4-nitrostilbene | Low | jst.go.jpresearchgate.net |

| 4,4′-dihydroxydibenzyl | Low | jst.go.jpresearchgate.net |

| Resveratrol | Low | jst.go.jpresearchgate.net |

| 4-hydroxy-α-methylstyrene | Low | jst.go.jpresearchgate.net |

| 4,4′-dimethoxystilbene | Marginal | jst.go.jpresearchgate.net |

| 4-hydroxymethylstilbene | Marginal | jst.go.jpresearchgate.net |

Antioxidant Activity: Stilbene derivatives, in general, are known to possess antioxidant properties ontosight.aiontosight.aiontosight.ai. Research indicates that the functional group present on the stilbene scaffold significantly influences its antioxidative activity nih.gov. For instance, compounds with electron-donating functional groups, such as amino groups, have shown potential in providing protective effects against oxidative stress nih.gov. While direct free radical scavenging often requires a phenolic hydroxyl group mdpi.com, modifications that enhance electron delocalization within the aromatic system can also contribute to antioxidant capacity nih.gov. The specific role of the amino group in the antioxidant activity of this compound is an area where further detailed SAR studies could provide deeper insights.

Computational Approaches in SAR Studies

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a pivotal role in modern SAR studies, enabling the prediction of biological activities and the rational design of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a chemoinformatics approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities japsonline.comcresset-group.com. By analyzing molecular descriptors (e.g., physicochemical properties, topological indices), QSAR models can predict the activity of new, untested molecules japsonline.comcresset-group.com. For stilbene derivatives, QSAR studies have been employed to predict various activities, including estrogenicity mdpi.comresearchgate.net and mutagenicity nih.gov. These models can highlight structural features that are critical for activity, such as the steric demand of substituents, which has been identified as an important factor for the mutagenicity of substituted aminostilbenes and nitrostilbenes nih.gov. QSAR also aids in optimizing lead compounds and generating novel molecular designs with improved activity profiles cresset-group.comnih.gov.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a ligand to a protein target nih.govmedcraveonline.comresearchgate.net. In SAR studies, molecular docking helps to elucidate the binding modes of stilbene derivatives to their biological targets, thereby explaining observed activities and guiding structural modifications nih.govmdpi.comunich.it. By visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between a compound and its target, researchers can identify key structural elements responsible for binding affinity and efficacy nih.govmdpi.comunich.it. Software such as AutoDock Vina is commonly used for these simulations medcraveonline.comresearchgate.net. Docking studies are integral to understanding the mechanism of action and optimizing compounds for enhanced potency and selectivity, as demonstrated in studies involving aromatase inhibitors and anticancer agents based on the stilbene scaffold mdpi.comunich.it.

Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Characterization and Analysis

Spectroscopy is a cornerstone in the analysis of 4-aminostilbene (B1224771), providing deep insights into its molecular structure, electronic properties, and interactions.

Mass spectrometry (MS) is a critical tool for identifying the metabolites and adducts of this compound. ijpras.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise determination of molecular weights and fragmentation patterns, which are essential for structural elucidation of metabolic products. ijpras.comresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules, making it particularly suitable for studying non-covalent complexes and identifying adducts. nih.gov In studies of stilbene (B7821643) derivatives, ESI-MS has been used to identify various metabolic transformations. For instance, research on trans-4-dimethylaminostilbene, a related compound, showed the in vivo formation of adducts with nucleic acids after metabolic activation. nih.gov Similarly, studies on pterostilbene (B91288) identified a wide array of metabolites formed through processes like glucosylation, dehydrogenation, hydrogenation, demethoxylation, and sulfation. nih.gov

The formation of adduct ions with species like sodium, ammonium, or even solvents like acetonitrile (B52724) (which can be reduced to ethylamine) is a known phenomenon in ESI-MS that must be considered during spectral interpretation. nih.govresearchgate.netgrafiati.com In negative ion mode, adducts with anions such as halides can also be observed. researchgate.net These adducts, while sometimes complicating analysis, can also be leveraged to gain information about the analyte's properties. nih.gov

Table 1: Examples of Metabolites and Adducts Identified in Stilbene-related Compounds using Mass Spectrometry

| Parent Compound | Identified Metabolite/Adduct | Analytical Context | Reference(s) |

| trans-4-dimethylaminostilbene | Nucleic acid adducts (e.g., with guanosine, adenosine) | In vivo study in rats | nih.gov |

| Stilbene Glucoside | Glucuronide conjugate | In vivo study in mice | researchgate.net |

| Pterostilbene | Glucosylated, dehydrogenated, hydrogenated, demethoxylated, sulfated metabolites | In vivo and in vitro rat studies | nih.gov |

| General Nitrile-containing Compounds | Ethylamine adducts from acetonitrile solvent | Positive ion ESI-MS analysis | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound in solution. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. 1D experiments, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment and number of different types of protons and carbons. slideshare.net For more complex structures or to establish connectivity, 2D NMR experiments are essential. wpmucdn.com Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings within a spin system, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. wpmucdn.com Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together different molecular fragments. researchgate.net The Nuclear Overhauser Effect (NOE) provides through-space information, which is vital for determining the relative stereochemistry of the molecule, such as the trans or cis configuration of the double bond in stilbenes. wpmucdn.com

Table 2: Common NMR Experiments for Structural Elucidation of Organic Compounds

| NMR Experiment | Information Provided | Application in this compound Analysis | Reference(s) |

| ¹H NMR | Number, chemical environment, and coupling of protons. | Identify aromatic and vinyl protons; confirm substitution pattern. | nih.govslideshare.net |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Identify distinct carbon environments in the stilbene backbone. | nih.gov |

| COSY | Identifies protons that are spin-coupled to each other. | Establish connectivity between adjacent protons in the phenyl rings and vinyl group. | wpmucdn.com |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assign specific proton signals to their corresponding carbon atoms. | researchgate.netwpmucdn.com |

| HMBC | Shows longer-range (2-3 bond) correlations between protons and carbons. | Connect molecular fragments, such as linking the phenyl rings via the vinyl bridge. | researchgate.net |

| NOESY/ROESY | Identifies protons that are close in space. | Determine stereochemistry (e.g., trans vs. cis isomer). | wpmucdn.com |

UV-Vis Spectroscopy for Aggregation Studies and Electronic Properties

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic properties of this compound. nih.gov The absorption spectrum is characterized by strong bands corresponding to π-π* transitions within the conjugated stilbene system. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment. nih.gov

This technique is also highly effective for studying molecular aggregation. mdpi.comyoutube.com When molecules like this compound self-assemble in solution, changes in the intermolecular interactions can perturb their electronic states, leading to characteristic shifts in the absorption spectrum. mdpi.com The formation of "H-aggregates" (face-to-face arrangement) typically results in a blue-shift (hypsochromic shift) of the absorption band, while "J-aggregates" (head-to-tail arrangement) cause a red-shift (bathochromic shift). mdpi.comnih.gov By monitoring the UV-Vis spectrum as a function of concentration or solvent composition, researchers can detect the onset of aggregation and gain insight into the geometry of the self-assembled structures. mdpi.com

Table 3: UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | Absorption Max (λmax) | Observation/Interpretation | Reference(s) |

| trans-4-aminostilbene (1a) | Cyclohexane | 323 nm | Reference electronic absorption | nih.govacs.org |

| 4-(N-phenylamino)stilbene (1c) | Cyclohexane | 349 nm | Red-shift due to N-phenyl substitution, indicating enhanced conjugation. | nih.govacs.org |

| 4-aminophthalimide (AP) | Aggregated state | Blue-shifted absorption | Indicates formation of H-aggregates. | nih.gov |

| 4-nitrobenzaldehyde reduction product | Water/2-propanol | Separated spectra for parent and products | Allows for quantitative analysis of reaction progress. | researchgate.net |

Fluorescence Spectroscopy for Photophysical Studies and Biological Interactions

Fluorescence spectroscopy is an exceptionally sensitive technique for investigating the photophysical properties of fluorescent molecules (fluorophores) like this compound and its derivatives. nih.gov This method provides information on the excited state behavior of the molecule, including its fluorescence quantum yield (the efficiency of light emission) and fluorescence lifetime (the duration of the excited state). researchgate.net

Studies on trans-4-aminostilbene and its N-phenyl substituted derivatives have shown that structural modifications significantly impact fluorescence. nih.govacs.orgntu.edu.tw For example, introducing N-phenyl groups can lead to a more planar geometry and enhanced charge-transfer character in the excited state, resulting in higher fluorescence quantum yields compared to the parent this compound. nih.govacs.org The emission spectrum is also sensitive to the polarity of the solvent and to interactions with other molecules. This sensitivity makes fluorescence spectroscopy a powerful tool for studying biological interactions. nih.gov Changes in the fluorescence intensity, emission wavelength, or lifetime of this compound upon binding to a biological macromolecule like a protein or DNA can provide valuable information about the binding event, the local environment of the binding site, and conformational changes. nih.govunito.it

Table 4: Photophysical Data for this compound Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| trans-4-aminostilbene (1a) | Cyclohexane | 323 | 382 | 0.02 | nih.govacs.orgntu.edu.tw |

| trans-4-N,N-dimethylaminostilbene (1b) | Cyclohexane | 338 | 400 | 0.01 | nih.govacs.orgntu.edu.tw |

| 4-(N-phenylamino)stilbene (1c) | Cyclohexane | 349 | 402 | 0.63 | nih.govacs.orgntu.edu.tw |

| 4-(N,N-diphenylamino)stilbene (1e) | Cyclohexane | 358 | 413 | 0.88 | nih.govacs.orgntu.edu.tw |

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation, purification, and analysis of this compound and its metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the preeminent chromatographic technique for both the preparative purification of this compound and the analytical separation of its metabolites. nih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. sigmaaldrich.com

For purification, preparative HPLC can be used to isolate this compound from reaction mixtures or natural extracts with high purity. scielo.org.za For analysis, analytical HPLC, especially when coupled with detectors like UV-Vis or mass spectrometry (LC-MS), is a powerful method for identifying and quantifying the parent compound and its metabolites in complex biological matrices like plasma or urine. sci-hub.stnih.govrsc.org